molecular formula C17H18N4O4 B2430114 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1903419-70-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2430114
CAS No.: 1903419-70-4
M. Wt: 342.355
InChI Key: FQDJZTXVYMEEDS-UHFFFAOYSA-N
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Description

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is an organic compound belonging to the class of benzoxazepines and pyridazines. The unique structure of this compound allows it to exhibit significant pharmacological properties, making it a subject of extensive scientific research in fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-15(11-21-16(23)6-3-7-19-21)18-8-9-20-10-13-4-1-2-5-14(13)25-12-17(20)24/h1-7H,8-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDJZTXVYMEEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple-step organic synthesis. Starting materials such as 2,3-dihydrobenzo[f][1,4]oxazepin-3-one and 6-oxopyridazine are utilized.

  • Initial Condensation: : The first step involves a condensation reaction between 2,3-dihydrobenzo[f][1,4]oxazepin-3-one and an appropriate ethylamine derivative under controlled acidic conditions.

  • Cyclization: : The intermediate product is then subjected to cyclization with 6-oxopyridazine under basic conditions, yielding the target compound.

Industrial Production Methods: For large-scale production, optimized synthetic routes are employed:

  • Continuous Flow Synthesis: : This method enhances reaction efficiency and scalability, reducing reaction times and byproduct formation.

  • Catalytic Processes: : Catalysts such as palladium or nickel can be employed to improve yield and reaction selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide undergoes several types of chemical reactions:

  • Oxidation: : It can be oxidized to form oxo-derivatives, increasing its electrophilicity.

  • Reduction: : Reduction can yield various reduced analogs.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can introduce functional groups at various positions on the benzoxazepine and pyridazine rings.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed: Major products depend on the specific reaction:

  • Oxidation: : Oxo-derivatives.

  • Reduction: : Hydrogenated compounds.

  • Substitution: : Various substituted analogs with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the presence of both benzoxazepine and pyridazine moieties. Its molecular formula is C21H19N3O3C_{21}H_{19}N_{3}O_{3} with a molecular weight of approximately 361.4 g/mol. The unique arrangement of functional groups contributes to its diverse reactivity and biological activity.

Synthetic Routes

The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis. Key steps include:

  • Initial Condensation : The reaction between 2,3-dihydrobenzo[f][1,4]oxazepin-3-one and an ethylamine derivative under acidic conditions.
  • Cyclization : The resulting intermediate undergoes cyclization with 6-oxopyridazine under basic conditions to yield the target compound.

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, such as:

  • Oxidation : Enhancing electrophilicity.
  • Reduction : Generating reduced analogs.
  • Substitution Reactions : Introducing functional groups at various positions on the benzoxazepine and pyridazine rings.

Biology

Biologically, this compound has been investigated for its potential bioactivity:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It interacts with various receptors and proteins, influencing pathways related to inflammation and cell proliferation.

Medicine

The therapeutic potential of this compound is significant, with research focusing on its possible applications in treating various diseases:

  • Anti-inflammatory Properties : Studies suggest it may reduce inflammation through specific molecular interactions.
  • Anticancer Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines, making it a candidate for further anticancer drug development.

Case Studies and Experimental Findings

Several studies have reported on the biological effects and mechanisms of action of this compound:

  • Anticancer Studies : Research has shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines (e.g., SNB-19, OVCAR-8) with notable percent growth inhibitions (PGIs) ranging from 51% to 86% depending on the specific analog tested .
  • Mechanism of Action Investigations : The compound's interactions with specific molecular targets have been elucidated through experimental assays demonstrating its ability to modulate enzyme activity and influence signaling pathways associated with cancer progression .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and other proteins.

  • Pathways Involved: : Signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds:
  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-acetamide: : Differs by lacking the pyridazine moiety.

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-hydroxypyridazin-1(6H)-yl)acetamide: : Features a hydroxyl group instead of a keto group.

Highlighting Uniqueness: N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is unique due to its combined benzoxazepine and pyridazine structure, offering distinctive pharmacological and chemical properties compared to other related compounds.

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Biological Activity

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, a complex organic compound, belongs to the class of benzoxazepines and pyridazines. Its unique molecular structure suggests significant pharmacological potential, particularly in the modulation of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H19N3O3C_{20}H_{19}N_{3}O_{3} with a molecular weight of 349.4 g/mol. The molecular structure comprises a benzo[f][1,4]oxazepine core linked to a pyridazine moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
CAS Number1903419-70-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The oxazepine and pyridazine rings allow it to bind to specific enzymes and receptors, modulating their activity. Notably, compounds in this class have been shown to exhibit:

  • Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways.
  • Antitumor activity : Particularly against acute myeloid leukemia (AML), where differentiation induction has been identified as a promising therapeutic strategy .

In Vitro Studies

Recent studies have demonstrated that derivatives of benzoxazepines can induce differentiation in AML cell lines. For instance, a related compound demonstrated the ability to upregulate myeloid markers like CD11b while decreasing cell proliferation and viability in various AML cell lines (HL-60, THP-1, OCI-AML3) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity is influenced by the steric bulk at specific positions on the molecule. For example:

  • Substituents at the N-1 position significantly affect potency.
  • The optimal substituent at position 8 was found to be a sulfonamide or carbamate group due to their higher solubility and potency .

Case Studies

A notable case study involved the administration of a related compound in vivo, where it was shown to reduce tumor growth in mouse models of AML. The pharmacokinetic profile indicated moderate clearance rates and acceptable plasma protein binding, suggesting that further optimization could enhance efficacy .

Q & A

Q. What established synthetic routes are available for N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide?

The compound is synthesized via multi-step reactions, typically involving:

  • Condensation reactions : Formation of the benzo[f][1,4]oxazepine core through cyclization of precursor amines and carbonyl derivatives under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) .
  • Acetamide coupling : Reaction of the intermediate ethylenediamine derivative with activated pyridazinone acetic acid derivatives using coupling agents like HATU or EDC in DMF .
  • Purification : Chromatography (HPLC or column) with C18 stationary phases and gradient elution (water/acetonitrile with 0.1% TFA) to achieve >95% purity .

Q. How is the structural characterization of this compound performed?

Key techniques include:

  • Spectroscopy : 1D/2D NMR (1H, 13C, COSY, HSQC) to confirm connectivity and stereochemistry. For example, the pyridazinone ring protons appear as doublets near δ 7.5–8.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ observed at m/z 412.1567) .
  • X-ray crystallography : Resolve absolute configuration, particularly for chiral centers in the oxazepine ring .

Q. What in vitro models are suitable for preliminary biological activity screening?

Initial screening often involves:

  • Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .
  • Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess safety margins .

Advanced Research Questions

Q. How can researchers optimize the yield of the benzo[f][1,4]oxazepine intermediate during synthesis?

Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 70°C to 90°C improved cyclization efficiency by 25% .
  • Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., epimerization) and improving reproducibility .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for regioselective ring closure .

Q. How to resolve contradictions in spectral data during structural analysis?

Contradictions (e.g., unexpected NOE correlations or MS fragments) are addressed via:

  • Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : 13C-labeled intermediates to track carbon connectivity in complex spin systems .
  • Advanced MS/MS : Collision-induced dissociation (CID) to map fragmentation pathways and validate proposed structures .

Q. What methodologies elucidate the compound’s mechanism of action in pharmacological studies?

Mechanistic insights are gained through:

  • Molecular docking : Simulations with target proteins (e.g., COX-2 or DNA topoisomerases) to predict binding modes and affinity .
  • In vivo pharmacokinetics : Radiolabeled compound administration (e.g., 14C-labeled) to track absorption, distribution, and metabolism in rodent models .
  • Transcriptomic profiling : RNA-seq analysis of treated cell lines to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

SAR strategies include:

  • Derivatization : Synthesizing analogs with modified pyridazinone substituents (e.g., -F, -CF₃) to evaluate electronic effects on bioactivity .
  • Bioisosteric replacement : Substituting the oxazepine ring with pyrrolidine or piperidine to assess conformational flexibility .
  • Pharmacophore mapping : 3D-QSAR models to correlate steric/electronic properties with activity (e.g., IC50 values) .

Methodological Notes

  • Data validation : Cross-reference spectral data with databases (e.g., PubChem) to confirm authenticity, but avoid reliance on vendor-generated data (e.g., BenchChem) .
  • Contradiction management : Replicate experiments under controlled conditions and use statistical tools (e.g., ANOVA) to identify outliers .

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